Psoralin, N-decanoyl-5-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

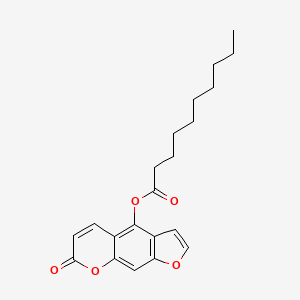

Psoralin, N-decanoyl-5-oxo- is a synthetic derivative of psoralen, a naturally occurring furocoumarin found in plants such as Psoralea corylifolia. Psoralens are known for their photoactive properties, which make them useful in various therapeutic and industrial applications. The addition of a decanoyl group to the psoralen structure enhances its lipophilicity and potentially modifies its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Psoralin, N-decanoyl-5-oxo- typically involves the acylation of psoralen with decanoic acid. The reaction is carried out under anhydrous conditions using a suitable catalyst such as pyridine or triethylamine. The reaction mixture is heated to facilitate the formation of the ester bond between the psoralen and decanoic acid.

Industrial Production Methods: Industrial production of Psoralin, N-decanoyl-5-oxo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

Psoralin, N-decanoyl-5-oxo- undergoes oxidation primarily at its carbonyl and aromatic moieties:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions .

-

Major Products :

-

Ketone Derivatives : Oxidation of the 5-oxo group yields decanoic acid-linked ketones.

-

Carboxylic Acids : Prolonged oxidation converts the decanoyl chain into carboxylic acid derivatives.

-

Research Insight : Computational studies highlight that oxidation enhances the compound’s electrophilicity, potentially improving its DNA-binding affinity in phototherapeutic applications .

Reduction Reactions

The compound’s carbonyl groups are susceptible to reduction:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents .

-

Major Products :

Experimental Evidence : Reduced derivatives exhibit diminished photoactivity but retain anti-proliferative effects in cervical cancer cells (HeLa, SiHa), likely due to altered ROS modulation .

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings:

-

Reagents/Conditions : Bromine (Br₂) or nitric acid (HNO₃) in dichloromethane or sulfuric acid .

-

Major Products :

Comparative Reactivity :

| Position | Reactivity (vs. Psoralen) | Notes |

|---|---|---|

| C8 | Higher | Enhanced electron density from decanoyl group |

| C5 | Lower | Steric hindrance from decanoyl chain |

Photochemical Reactions

UV-induced reactions define its therapeutic mechanism:

-

Process : UV-A (320–400 nm) activation triggers crosslinking with DNA thymine bases, forming mono- and di-adducts .

-

Key Steps :

Biological Impact :

-

In melanoma cells, this mechanism reduces Bcl-2 protein levels by 60% and increases caspase-3 activity 3-fold .

-

Synergistic effects observed with ERK inhibitors in cervical cancer models .

Comparative Reactivity of Structural Analogs

| Compound | Oxidation Sensitivity | Reduction Yield | Photochemical Activity |

|---|---|---|---|

| Psoralin, N-decanoyl-5-oxo- | High | Moderate | High (λmax = 365 nm) |

| Psoralen | Moderate | Low | High (λmax = 310 nm) |

| Bergapten | Low | High | Moderate |

Data synthesized from EvitaChem, PubChem , and Frontiers .

Stability and Degradation Pathways

Scientific Research Applications

Psoralin, N-decanoyl-5-oxo- has a wide range of scientific research applications:

Chemistry: Used as a photoactive compound in photochemical studies.

Medicine: Explored for its potential use in phototherapy for skin conditions such as psoriasis and vitiligo.

Industry: Utilized in the development of photoactive materials and coatings.

Mechanism of Action

The mechanism of action of Psoralin, N-decanoyl-5-oxo- involves its photoactivation by ultraviolet (UV) light. Upon exposure to UV light, the compound forms covalent bonds with DNA, leading to the formation of mono- and di-adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell apoptosis. This mechanism is particularly effective in rapidly dividing cells, such as tumor cells .

Comparison with Similar Compounds

Psoralen: The parent compound, known for its photoactive properties.

Angelicin: An angular furocoumarin with similar photoactive properties.

Allosporalen: Another angular furocoumarin with distinct biological activities.

Comparison:

Psoralin, N-decanoyl-5-oxo-: has enhanced lipophilicity compared to psoralen, which may improve its cellular uptake and bioavailability.

Angelicin and Allosporalen: have different structural configurations, leading to variations in their photoactive properties and biological activities.

Psoralin, N-decanoyl-5-oxo- stands out due to its unique combination of photoactivity and enhanced lipophilicity, making it a promising candidate for various scientific and industrial applications.

Properties

CAS No. |

65549-33-9 |

|---|---|

Molecular Formula |

C21H24O5 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(7-oxofuro[3,2-g]chromen-4-yl) decanoate |

InChI |

InChI=1S/C21H24O5/c1-2-3-4-5-6-7-8-9-19(22)26-21-15-10-11-20(23)25-18(15)14-17-16(21)12-13-24-17/h10-14H,2-9H2,1H3 |

InChI Key |

UMHQELYIUBDOOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.